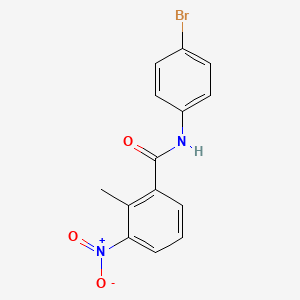

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several techniques, including ring-opening reactions and reactions under reflux conditions. For example, a related compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, was synthesized and its structure determined by single-crystal X-ray diffractometry, showcasing the importance of specific conditions for achieving desired molecular structures (Zong & Wang, 2009).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray diffraction, FTIR, and NMR spectroscopy. These studies reveal how molecular geometry, hydrogen bonding, and other intermolecular interactions contribute to the stability and properties of these compounds. The crystal structure analysis of isomeric N-(iodophenyl)nitrobenzamides, for instance, shows different three-dimensional framework structures, highlighting the diversity in molecular arrangements and the impact of substituents on these structures (Wardell et al., 2006).

Chemical Reactions and Properties

Chemical reactions of related benzamide compounds include nucleophilic substitution reactions, which have been utilized for synthesizing various isomers and derivatives. These reactions often result in compounds with significant biological activity, indicating the potential for diverse chemical functionalities and reactivities (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties, such as crystal structure and melting points, are crucial for understanding the stability and solubility of these compounds. The crystal structure of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, for example, was elucidated using single-crystal X-ray diffraction, providing insights into the intermolecular forces that govern the crystal packing and stability of these materials (Mohammed Ayoob & Hawaiz, 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with biological targets, are essential for predicting the potential applications of these compounds. Studies involving docking and comparative vibrational spectroscopic analysis provide insights into the reactive nature and possible applications of related compounds in bioactive materials and pharmaceuticals (Dwivedi & Kumar, 2019).

Scientific Research Applications

Vibrational Spectroscopic Analysis and Electro-Optical Applications

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide has been studied for its vibrational spectroscopic properties. A comprehensive analysis using FTIR and FT-Raman spectra has been conducted. The molecular docking results suggest potential antibacterial properties of this compound. Additionally, its hyperpolarizability values indicate possible applications in electro-optical fields (Dwivedi & Kumar, 2019).

Crystal Engineering and Framework Structures

The compound has been observed to form various three-dimensional framework structures. These structures are developed through different types of interactions, including hydrogen bonds and halogen bonds. This property is crucial for crystal engineering applications (Wardell et al., 2006).

Synthesis and Characterization in Chemistry

The synthesis and characterization of this compound and similar compounds have been a subject of interest. The process involves various methods like NMR, MS, IR, and X-ray diffraction. These studies are crucial for understanding the structure-property relationships and potential biological activities (He et al., 2014).

Molecular Docking and Antibacterial Evaluation

Molecular docking studies have been performed to understand the interaction of this compound with bacterial protein receptors. These studies are pivotal in evaluating the antibacterial properties of new compounds (Ravichandiran et al., 2015).

Development of Quality Control Methods

Quality control techniques have been developed for compounds like this compound. These methods are essential for standardizing the substance and ensuring its purity and efficacy in various applications (Sych et al., 2018).

Mechanism of Action

“N-(4-bromophenyl)-2-methyl-3-nitrobenzamide” selectively binds to the ATP-binding site of the TYK2 enzyme, thereby inhibiting its activity. This leads to the downregulation of the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. This results in the suppression of the immune response and the reduction of inflammation.

Safety and Hazards

“N-(4-bromophenyl)-2-methyl-3-nitrobenzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area .

properties

IUPAC Name |

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPBEQGMAICSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1-pyrrolidinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610890.png)

![4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone](/img/structure/B5610903.png)

![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5610905.png)

![methyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5610911.png)

![2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5610922.png)

![2-benzyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5610924.png)

![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5610950.png)

![methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5610958.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5610966.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610977.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5610985.png)